molecular formula C13H7F3N2O B6302013 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile CAS No. 1662687-56-0

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile

Cat. No. B6302013
CAS RN: 1662687-56-0
M. Wt: 264.20 g/mol
InChI Key: FYDIQLYKDAOYHN-UHFFFAOYSA-N
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Description

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile, also known as 4-Phenyl-6-trifluoromethyl-1,2-dihydro-2-oxo-3-pyridinecarboxamide, is a small molecule that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a heterocyclic compound that is composed of two nitrogen atoms and a carbon-carbon double bond. This compound has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities.

Scientific Research Applications

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile has been studied for its potential applications in various scientific fields, such as cancer research, inflammation, and oxidative stress. For example, it has been shown to have anti-cancer activity in human cancer cell lines and to inhibit the growth of tumor cells. In addition, it has been found to have anti-inflammatory and anti-oxidant activities. Moreover, it has been reported to have neuroprotective and cardioprotective effects.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile is not yet fully understood. However, it is thought to act as a free radical scavenger, as it has been found to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and to downregulate the expression of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to inhibit the production of nitric oxide (NO) and to reduce the levels of lipid peroxidation. Furthermore, it has been reported to have anti-apoptotic effects by inhibiting the activation of caspases and to reduce the levels of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

The use of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored for extended periods of time without significant degradation. Third, it has a wide range of biological activities, making it suitable for a variety of experiments. However, there are also some limitations to its use. For example, it has relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, it has limited availability in some countries due to restrictions on its importation.

Future Directions

Despite the promising results from the current studies of 4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile, there are still many unanswered questions and potential areas of research. For example, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential therapeutic applications in various diseases. Additionally, further research is needed to explore the effects of the compound on other biological systems and to identify potential drug-drug interactions. Finally, further studies are needed to investigate the safety and toxicity of the compound in humans.

Synthesis Methods

4-Phenyl-6-(trifluoromethyl)-1,2-dihydro-2-oxo-3-pyridinedicarbonitrile can be synthesized by a variety of methods, including the reaction of 4-phenyl-6-trifluoromethyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid with an appropriate amide. The reaction is typically carried out in an aqueous medium and is catalyzed by an acid. The product can be purified by recrystallization or column chromatography.

properties

IUPAC Name

2-oxo-4-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-6-9(8-4-2-1-3-5-8)10(7-17)12(19)18-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDIQLYKDAOYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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